3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a methoxyphenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Substitution with the methoxyphenoxy group: This step involves the nucleophilic aromatic substitution of a suitable precursor with 4-methoxyphenol.
Introduction of the methyl group: This can be done through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under suitable conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: 3-(4-Hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Reduction: this compound (if starting from a nitro precursor).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with amino acid residues in the active site.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Ethoxyphenoxy)-1-methyl-1H-pyrazol-4-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-7-10(12)11(13-14)16-9-5-3-8(15-2)4-6-9/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSDTPSJHSKCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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